4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide
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Overview
Description
4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a dimethylpyrimidinyl moiety, and an indole derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoic acid, 4,6-dimethylpyrimidine, and 5-methoxyindole.
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as esterification, amidation, and formylation.
Coupling Reactions: The key step involves coupling the intermediate compounds using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}methylidene]benzamide
- 4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Uniqueness
Compared to similar compounds, 4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide stands out due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C29H34N6O2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C29H34N6O2/c1-18-15-19(2)33-28(32-18)35-27(34-26(36)20-7-9-22(10-8-20)29(3,4)5)30-14-13-21-17-31-25-12-11-23(37-6)16-24(21)25/h7-12,15-17,31H,13-14H2,1-6H3,(H2,30,32,33,34,35,36) |
InChI Key |
RGDOEQIADJIUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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